molecular formula C14H11FN2O3 B4421846 3-{[(4-FLUOROANILINO)CARBONYL]AMINO}BENZOIC ACID

3-{[(4-FLUOROANILINO)CARBONYL]AMINO}BENZOIC ACID

Cat. No.: B4421846
M. Wt: 274.25 g/mol
InChI Key: GRNZTHNHFNYHAK-UHFFFAOYSA-N
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Description

3-{[(4-Fluoroanilino)carbonyl]amino}benzoic acid: is an organic compound that features a benzoic acid core substituted with a fluoroanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Fluoroanilino)carbonyl]amino}benzoic acid typically involves the following steps:

    Formation of 4-Fluoroaniline: This can be achieved by the hydrogenation of 4-nitrofluorobenzene.

    Coupling Reaction: The 4-fluoroaniline is then reacted with isatoic anhydride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Fluoroanilino)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include nitric acid for nitration and sulfuric acid for sulfonation.

    Nucleophilic Acyl Substitution: Reagents such as thionyl chloride (SOCl₂) for converting carboxylic acids to acid chlorides, and alcohols for esterification.

Major Products

    Nitration: Introduction of a nitro group to the aromatic ring.

    Esterification: Formation of esters from the carboxylic acid group.

Scientific Research Applications

3-{[(4-Fluoroanilino)carbonyl]amino}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(4-Fluoroanilino)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoroanilino group can enhance binding affinity and selectivity towards these targets, leading to desired biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a fluoroanilino group and a carboxylic acid group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[(4-fluorophenyl)carbamoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O3/c15-10-4-6-11(7-5-10)16-14(20)17-12-3-1-2-9(8-12)13(18)19/h1-8H,(H,18,19)(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNZTHNHFNYHAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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